REACTION_CXSMILES
|
C(N([CH2:6][CH3:7])CC)C.C1(N=C=N[CH:17]2[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]2)CCCCC1.[CH:23]1([CH2:29][C@H:30](NC(=O)[C@H](CC2N(COCC3C=CC=CC=3)C=NC=2)N)[C@@H:31]([OH:46])C2N(COCC3C=CC=CC=3)C=CN=2)CCC[CH2:25][CH2:24]1.N[C@@H:68](CC1CCCCC1)[C@H:69](C1N(COCC2C=CC=CC=2)C=CN=1)[OH:70].O.[OH:93]N1C2C=CC=CC=2N=N1.[O:103]1[CH2:107][CH2:106][CH2:105][CH2:104]1>>[CH3:68][C:69]([O:103][CH2:107][C:106]1[C:18]2[C:17](=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:30]([CH2:31][O:46][C:6]([CH3:7])=[O:93])=[C:29]2[C:105]=1[CH:104]=[CH:25][CH:24]=[CH:23]2)=[O:70] |f:4.5|
|
Name
|
|
Quantity
|
0.84 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
453 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
N-[(1S, 2R)-1-(cyclohexylmethy)-2-hydroxy-2-[1-[(phenylmethoxy)methyl]-1H-imidazol-2-yl]ethyl]-N3 -[(phenylmethoxy)methyl]-L-histidinamide
|
Quantity
|
1.47 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C[C@@H]([C@H](C=1N(C=CN1)COCC1=CC=CC=C1)O)NC([C@@H](N)CC1=CN=CN1COCC1=CC=CC=C1)=O
|
Name
|
Example 11 ( e )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( c )
|
Quantity
|
582 mg
|
Type
|
reactant
|
Smiles
|
N[C@H]([C@@H](O)C=1N(C=CN1)COCC1=CC=CC=C1)CC1CCCCC1
|
Name
|
|
Quantity
|
337 mg
|
Type
|
reactant
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred overnight as it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
at 0°
|
Type
|
CUSTOM
|
Details
|
warms to 25°
|
Type
|
FILTRATION
|
Details
|
after which it is filtered
|
Type
|
ADDITION
|
Details
|
The filtrate is diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbinate solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel (Merck)
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.48 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |